molecular formula C5H8OS B14576523 2(3H)-Thiophenone, dihydro-3-methyl- CAS No. 61540-11-2

2(3H)-Thiophenone, dihydro-3-methyl-

Cat. No.: B14576523
CAS No.: 61540-11-2
M. Wt: 116.18 g/mol
InChI Key: QPMYQKYOEKLGIF-UHFFFAOYSA-N
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Description

2(3H)-Thiophenone, dihydro-3-methyl- is an organic compound belonging to the class of thiophenones It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Thiophenone, dihydro-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-butanone with sulfur and a dehydrating agent, such as phosphorus pentoxide, to form the thiophene ring.

Industrial Production Methods

Industrial production of 2(3H)-Thiophenone, dihydro-3-methyl- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Thiophenone, dihydro-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenones.

Scientific Research Applications

2(3H)-Thiophenone, dihydro-3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Thiophenone, dihydro-3-methyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-3-methyl-: Similar structure but contains an oxygen atom instead of sulfur.

    3(2H)-Furanone, dihydro-2-methyl-: Another furanone derivative with a different substitution pattern.

Uniqueness

2(3H)-Thiophenone, dihydro-3-methyl- is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur atom can participate in unique redox reactions and interactions with biological molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methylthiolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMYQKYOEKLGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445599
Record name 2(3H)-Thiophenone, dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61540-11-2
Record name 2(3H)-Thiophenone, dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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